
Ciglitazon
Übersicht
Beschreibung
Ciglitazone is a member of the thiazolidinedione class of compounds, developed by Takeda Pharmaceuticals in the early 1980s . It is considered the prototypical compound for this class, which includes other notable compounds such as pioglitazone and troglitazone . Although ciglitazone was never used as a medication, it sparked significant interest in the effects of thiazolidinediones . Ciglitazone is a potent and selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Effects
Ciglitazone was initially developed as an antihyperglycemic agent. It has demonstrated significant efficacy in improving insulin sensitivity and promoting beta-cell function in diabetic models.
- Mechanism of Action : Ciglitazone enhances insulin sensitivity by activating PPARγ, leading to increased glucose uptake in peripheral tissues and improved lipid metabolism. In studies involving db/db mice, ciglitazone treatment resulted in better insulin synthesis and storage compared to untreated controls, indicating its potential to protect pancreatic islets from stress-induced damage .
- Case Study : In a study on ob/ob and db/db mice, ciglitazone treatment led to moderate granulation of beta cells and improved overall pancreatic morphology. This suggests that ciglitazone may help maintain the structural integrity of pancreatic islets under diabetic conditions .
Cancer Therapeutics
Recent studies have explored the anticancer properties of ciglitazone, particularly in glioblastoma and bladder cancer.
- Glioblastoma : Ciglitazone has been shown to inhibit the viability of human glioblastoma cell lines (U87MG) through apoptosis induction. This effect highlights its potential as an adjunct therapy in glioblastoma treatment .
- Bladder Cancer : In vitro studies demonstrated that ciglitazone could induce TRAIL (TNF-related apoptosis-inducing ligand) expression in bladder cancer cell lines (RT4 and T24), suggesting that it may enhance apoptotic signaling pathways in these cells .
Autoimmune Diseases
Ciglitazone's immunomodulatory effects have garnered attention for potential applications in treating autoimmune diseases.
- Th17 Cell Differentiation : Research indicates that ciglitazone inhibits Th17 cell differentiation and cytokine production, which are critical in several autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease. By modulating the cell cycle and reducing IL-17 production, ciglitazone could serve as a therapeutic option for managing autoimmune conditions .
- Case Study : A study demonstrated that ciglitazone treatment reduced IL-1β-mediated enhancement of Th17 differentiation, highlighting its potential role in regulating inflammatory responses associated with autoimmune diseases .
Anti-inflammatory Properties
Ciglitazone has been investigated for its anti-inflammatory effects across various models.
- Sepsis Model : In experimental sepsis models, ciglitazone exhibited significant anti-inflammatory effects by modulating inflammatory pathways, suggesting its utility in managing sepsis-related complications .
- Airway Remodeling : Ciglitazone's anti-fibrotic effects were observed in rhinovirus-induced airway remodeling models. It decreased the expression of matrix metalloproteinase-9 (MMP-9) and transforming growth factor-beta (TGF-β), indicating potential therapeutic benefits in asthma management .
Data Summary
The following table summarizes key findings related to the applications of ciglitazone:
Wirkmechanismus
Target of Action
Ciglitazone is a potent and selective ligand for Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
Ciglitazone binds to the PPARγ ligand-binding domain with an EC50 of 3.0 µM . This binding activates PPARγ, leading to changes in the transcription of genes involved in glucose and lipid metabolism .
Biochemical Pathways
Upon activation by ciglitazone, PPARγ regulates several biochemical pathways. It increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cells (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells . Additionally, ciglitazone significantly decreases VEGF production by human granulosa cells .
Result of Action
Ciglitazone’s activation of PPARγ leads to several molecular and cellular effects. It acts as an anti-hyperglycemic agent in the ob/ob murine model in vivo . It also inhibits differentiation and angiogenesis in HUVEC, stimulates adipogenesis, and decreases osteoblastogenesis in human mesenchymal stem cells .
Action Environment
The action of ciglitazone can be influenced by environmental factors. For instance, it has been suggested that ciglitazone may potentially be used in ovarian hyperstimulation syndrome, indicating that its efficacy could be influenced by the hormonal environment . .
Biochemische Analyse
Biochemical Properties
Ciglitazone is a potent and selective PPARγ ligand . It binds to the PPARγ ligand-binding domain with an EC50 of 3.0 μM . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
Ciglitazone has been observed to have various effects on cells. It is active in vivo as an anti-hyperglycemic agent in the ob/ob murine model . Ciglitazone increases adipogenesis, decreases differentiation and angiogenesis in human umbilical vein endothelial cell (HUVEC), and decreases osteoblastogenesis in human mesenchymal stem cells .
Molecular Mechanism
The molecular mechanism of Ciglitazone involves its role as a PPARγ ligand . By binding to the PPARγ ligand-binding domain, it influences various cellular and molecular processes .
Dosage Effects in Animal Models
In C57BL 6J-ob ob mice, treatment with 100 mg/kg Ciglitazone for 2 days elicited a drastic fall in blood glucose
Metabolic Pathways
Ciglitazone’s involvement in metabolic pathways is largely associated with its role as a PPARγ ligand . PPARγ is known to play a crucial role in the regulation of several metabolic pathways, including lipid biosynthesis and glucose metabolism .
Vorbereitungsmethoden
The synthesis of ciglitazone involves several steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinedione ring and the attachment of the benzyl group. The synthetic route typically involves the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable amine with a thioester under acidic conditions.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinedione intermediate.
Industrial production methods for ciglitazone would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Ciglitazon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Thiazolidinderivaten führen.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten an der Benzylgruppe einführen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriummethoxid für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Ciglitazon wird häufig mit anderen Thiazolidindionen verglichen, wie zum Beispiel:
Troglitazon: Das erste Thiazolidindion, das auf den Markt kam, wurde jedoch aufgrund schwerer Leberschädigung zurückgezogen.
Rosiglitazon: Ein weiteres Thiazolidindion mit einem ähnlichen Wirkmechanismus, das jedoch mit kardiovaskulären Risiken verbunden ist.
Die Einzigartigkeit von this compound liegt in seiner Rolle als prototypische Verbindung für die Thiazolidindion-Klasse, die als Grundlage für die Entwicklung anderer klinisch verwendeter Thiazolidindione dient .
Biologische Aktivität
Ciglitazone, a member of the thiazolidinedione (TZD) class, is primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Although it is not used clinically as a drug, it has been instrumental in the development of other TZD medications. This article explores the biological activity of ciglitazone, focusing on its effects on various biological pathways, enzyme activities, and potential therapeutic applications, particularly in metabolic disorders and cancer.
Ciglitazone activates PPARγ with an effective concentration (EC50) of approximately 3 μM and shows at least 33-fold selectivity over PPARα and PPARδ . This activation leads to several downstream effects, including modulation of glucose metabolism, lipid homeostasis, and anti-inflammatory responses.
Effects on Enzyme Activities
Recent studies have highlighted ciglitazone's impact on key enzymes involved in erythrocyte function:
- Carbonic Anhydrase II (CA II) : Ciglitazone inhibits CA II with an IC50 of 0.0063 mM for hydratase activity and 0.047 mM for esterase activity. This inhibition may contribute to the anemia observed with TZD treatments .
- Glucose-6-Phosphate Dehydrogenase (G6PD) : The compound also inhibits G6PD activity with an IC50 of 0.067 mM, further implicating its role in erythrocyte integrity and function .
Antidiabetic Properties
Ciglitazone exhibits hypoglycemic effects, making it a subject of interest in diabetes research. It enhances insulin sensitivity and promotes adipogenesis by increasing adiponectin levels in various cell types .
Anti-Cancer Activity
Ciglitazone has shown promise in cancer research, particularly regarding bladder cancer. Studies indicate that ciglitazone can induce apoptosis in bladder cancer cell lines (e.g., T24) through both intrinsic and extrinsic pathways. It does so by up-regulating TRAIL (TNF-related apoptosis-inducing ligand) expression and down-regulating anti-apoptotic proteins such as c-FLIP and survivin, thus restoring TRAIL sensitivity in resistant cells .
Case Study: Bladder Cancer
In vivo studies using nude mice demonstrated that ciglitazone treatment significantly inhibited the growth of high-grade bladder tumors derived from T24 cells. The tumor volume in treated mice remained stable compared to control groups, underscoring ciglitazone's potential as an anti-cancer agent .
Anti-Inflammatory Effects
Ciglitazone also exhibits anti-inflammatory properties, which are partially mediated through the upregulation of GILZ (glucocorticoid-induced leucine zipper), a protein that plays a critical role in modulating inflammatory responses . This effect is particularly relevant in conditions characterized by chronic inflammation.
Summary of Biological Activities
Activity | Effect | IC50/EC50 |
---|---|---|
PPARγ Activation | Hypoglycemic effects | EC50 = 3 μM |
Inhibition of CA II | Contributes to anemia | IC50 = 0.0063 mM (hydratase), 0.047 mM (esterase) |
Inhibition of G6PD | Affects erythrocyte integrity | IC50 = 0.067 mM |
Induction of Apoptosis | In bladder cancer cells | - |
Upregulation of TRAIL | Restores sensitivity to TRAIL-induced apoptosis | - |
Anti-inflammatory effects | Modulates immune response | - |
Eigenschaften
IUPAC Name |
5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFWTZACSRHJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040757 | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-77-3 | |
Record name | Ciglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciglitazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09201 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ciglitizone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.